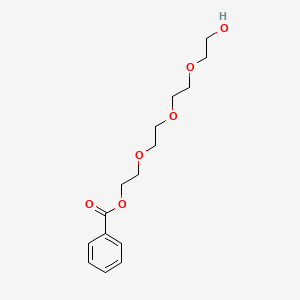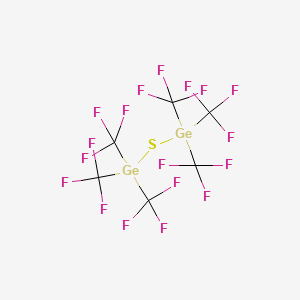
Hexakis(trifluoromethyl)digermathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(trifluoromethyl)digermathiane is a unique organogermanium compound characterized by the presence of six trifluoromethyl groups attached to a digermathiane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(trifluoromethyl)digermathiane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows: [ \text{GeCl}_4 + 6 \text{CF}_3\text{Li} \rightarrow \text{Ge(CF}_3)_6 + 4 \text{LiCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of side products and to ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Hexakis(trifluoromethyl)digermathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of germanium oxides.
Reduction: Formation of partially reduced germanium compounds.
Substitution: Formation of substituted germanium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Hexakis(trifluoromethyl)digermathiane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of Hexakis(trifluoromethyl)digermathiane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and proteins, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Hexakis(trifluoromethyl)digermathiane can be compared with other similar compounds such as:
Hexakis(trifluoromethyl)benzene: Similar in structure but with a benzene core instead of a digermathiane core.
Hexakis(trifluoromethyl)cyclohexane: Similar in structure but with a cyclohexane core.
Hexakis(trifluoromethyl)disilathiane: Similar in structure but with a disilathiane core.
Uniqueness: this compound is unique due to the presence of germanium atoms, which impart distinct chemical properties compared to its silicon or carbon analogs. The germanium atoms provide unique electronic and steric effects, making this compound particularly interesting for various applications.
Eigenschaften
CAS-Nummer |
112438-41-2 |
|---|---|
Molekularformel |
C6F18Ge2S |
Molekulargewicht |
591.4 g/mol |
IUPAC-Name |
tris(trifluoromethyl)-[tris(trifluoromethyl)germylsulfanyl]germane |
InChI |
InChI=1S/C6F18Ge2S/c7-1(8,9)25(2(10,11)12,3(13,14)15)27-26(4(16,17)18,5(19,20)21)6(22,23)24 |
InChI-Schlüssel |
DHPYDPZYGGECFM-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)S[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


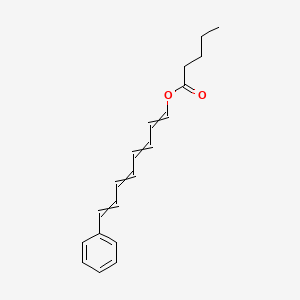
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)
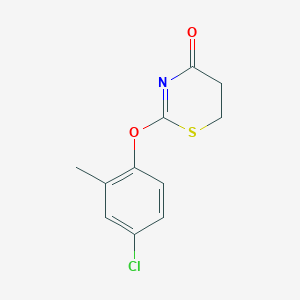
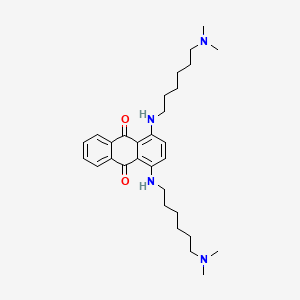


![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
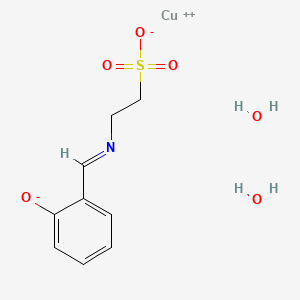
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
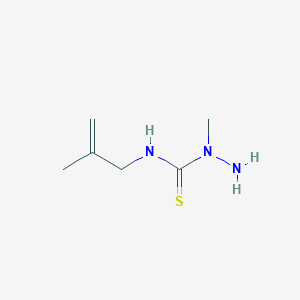
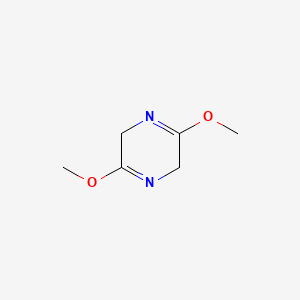
![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
